

Molecular weight and formula of Methyl 6-fluoropyridine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-fluoropyridine-3-carboxylate

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An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-fluoropyridine-3-carboxylate**, a key building block in modern medicinal chemistry. This document details its fundamental properties, synthesis protocols, and its application in the development of novel therapeutics, adhering to stringent data presentation and visualization standards for a scientific audience.

Core Compound Properties

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative recognized for its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom onto the pyridine ring can significantly modify the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.^[1]

Physicochemical Data

A summary of the key quantitative data for **Methyl 6-fluoropyridine-3-carboxylate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FNO ₂	
Molecular Weight	155.13 g/mol	
CAS Number	1427-06-1	
Appearance	White to off-white flakes/solid	
Melting Point	48-52 °C	
Flash Point	98.9 °C	

Synthesis and Experimental Protocols

The synthesis of **Methyl 6-fluoropyridine-3-carboxylate** can be achieved through a multi-step process, typically involving the fluorination of a pyridine precursor followed by esterification. Below are detailed experimental protocols for key transformations.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid

This protocol outlines the synthesis of the carboxylic acid precursor to the target compound, adapted from a patented method.^[2] The key transformation is a nucleophilic aromatic substitution of a bromo-substituent with fluoride.

Materials:

- Methyl 6-bromopyridine-3-carboxylate
- Anhydrous Tetramethylammonium Fluoride
- Dimethylformamide (DMF)
- Sodium Hydroxide (NaOH) solution (30%)
- Hydrochloric Acid (HCl) (20%)

Procedure:

- To a solution of anhydrous tetramethylammonium fluoride in DMF, add Methyl 6-bromopyridine-3-carboxylate (0.20 mol).
- Heat the reaction mixture to 40-50 °C and stir for 16 hours. Monitor the reaction for the complete consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature and remove the DMF by vacuum distillation.
- At 20-30 °C, slowly add 30% sodium hydroxide solution to hydrolyze the ester. Stir the mixture at room temperature for 3 hours, monitoring for complete hydrolysis by HPLC.
- Adjust the pH of the solution to 3-4 by the dropwise addition of 20% hydrochloric acid, which will precipitate the product.
- Filter the resulting solid, wash with water, and dry under vacuum to yield 6-fluoronicotinic acid.

Protocol 2: Esterification of 6-Fluoronicotinic Acid

This protocol describes the conversion of 6-fluoronicotinic acid to its methyl ester, **Methyl 6-fluoropyridine-3-carboxylate**.

Method A: Using (Trimethylsilyl)diazomethane

This method is efficient for small-scale synthesis.^[3]

Materials:

- 6-Fluoronicotinic acid
- Methanol
- (Trimethylsilyl)diazomethane solution (2 M in diethyl ether)

Procedure:

- Dissolve 6-fluoronicotinic acid (1.32 mmol) in methanol (5 mL) at room temperature.
- Add (trimethylsilyl)diazomethane solution (4.0 mL, 8.0 mmol) to the mixture.
- Stir the reaction mixture at room temperature for 30 minutes.
- Concentrate the reaction mixture under reduced pressure to yield **Methyl 6-fluoropyridine-3-carboxylate**, which can be used in subsequent steps without further purification.

Method B: Fischer Esterification (General Protocol)

This is a classic and scalable method for esterification.^[4]

Materials:

- 6-Fluoronicotinic acid
- Methanol
- Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

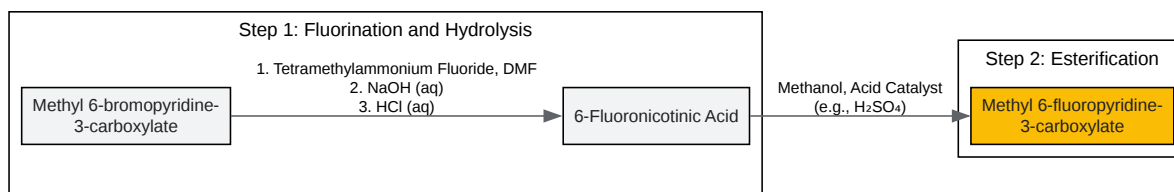
Procedure:

- Suspend 6-fluoronicotinic acid in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for several hours (reaction time may vary, monitoring by TLC or LC-MS is recommended).
- After cooling, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization as needed.

Application in Drug Discovery

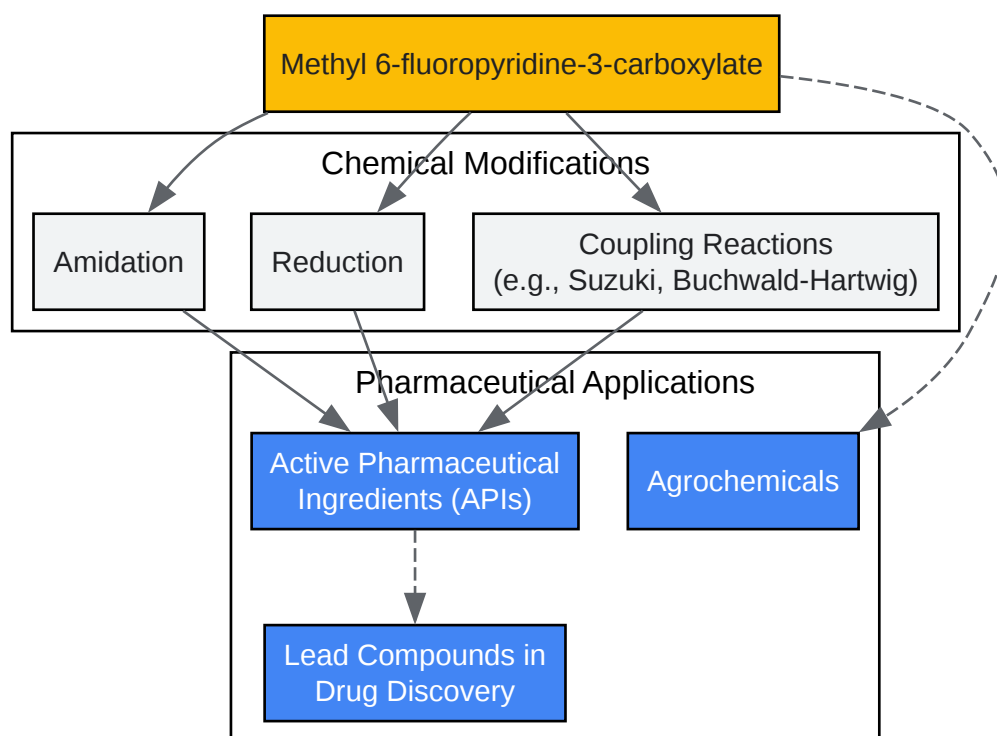
Fluorinated heterocyclic compounds are of significant interest in drug discovery. The incorporation of fluorine can enhance metabolic stability and receptor binding affinity.^[1] **Methyl 6-fluoropyridine-3-carboxylate** serves as a crucial building block for the synthesis of more complex and biologically active molecules.

The following diagrams illustrate the synthesis workflow for **Methyl 6-fluoropyridine-3-carboxylate** and its role as a key intermediate in the development of pharmaceutical compounds.



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Synthesis of **Methyl 6-fluoropyridine-3-carboxylate**.



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Role as a key building block in chemical synthesis.

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